Methyl 3-Pyridylacetate hydrochloride
CAS No.: 69966-42-3; 79651-64-2
Cat. No.: VC4158953
Molecular Formula: C8H10ClNO2
Molecular Weight: 187.62
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 69966-42-3; 79651-64-2 |
---|---|
Molecular Formula | C8H10ClNO2 |
Molecular Weight | 187.62 |
IUPAC Name | methyl 2-pyridin-3-ylacetate;hydrochloride |
Standard InChI | InChI=1S/C8H9NO2.ClH/c1-11-8(10)5-7-3-2-4-9-6-7;/h2-4,6H,5H2,1H3;1H |
Standard InChI Key | VKOSBUGMYWSLSS-UHFFFAOYSA-N |
SMILES | COC(=O)CC1=CN=CC=C1.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Methyl 3-pyridylacetate hydrochloride features a pyridine ring substituted at the 3-position with an acetoxymethyl group, which is esterified as a methyl ester and protonated as a hydrochloride salt. The pyridine ring contributes aromatic stability and basicity, while the ester group enhances reactivity toward hydrolysis or aminolysis. The hydrochloride salt form improves solubility in polar solvents, a critical factor in synthetic applications .
Key structural parameters include:
-
Molecular Formula: C₈H₁₀ClNO₂
The compound’s SMILES notation (COC(=O)CC1=CN=CC=C1.Cl
) and InChI key (VKOSBUGMYWSLSS-UHFFFAOYSA-N
) provide unambiguous representations for computational modeling .
Spectral and Thermal Characteristics
While experimental data on melting and boiling points are unreported in available literature, analogous pyridine derivatives typically exhibit melting points between 150–160°C, consistent with the crystalline nature observed in synthesis protocols . The absence of flash point data necessitates caution during handling, though hydrochloride salts generally exhibit higher thermal stability than free bases.
Synthesis and Optimization
Conventional Methods
Early synthetic routes to 3-pyridylacetic acid derivatives involved multi-step sequences, including Vilsmeier-Haack formylation and subsequent esterification. For example, 3-cyanomethylpyridine was catalytically hydrogenated to 3-pyridylethylamine, followed by esterification with methanol under acidic conditions . These methods suffered from low yields (58–63.8%) and excessive solvent use, prompting the development of more efficient protocols .
Advanced One-Pot Synthesis
A patented method (CN103242222A) revolutionized the synthesis by condensing 3-acetylpyridine, sulfur, and morpholine in a one-pot reaction . Key steps include:
-
Condensation: Refluxing 3-acetylpyridine with morpholine and sulfur for 12 hours.
-
Acid Hydrolysis: Treating the intermediate with hydrochloric acid (20–37% w/w) under reflux.
-
Crystallization: Concentrating the reaction mixture, followed by cooling to yield needle-like crystals.
Optimized Conditions:
-
Molar Ratios: 3-Acetylpyridine : sulfur : morpholine = 1 : 1–1.2 : 4–8
-
Hydrochloric Acid: 2.5–5 parts by weight relative to 3-acetylpyridine
This approach eliminates recrystallization steps and reduces organic solvent use, aligning with green chemistry principles.
Applications and Derivatives
Pharmaceutical Intermediates
The compound’s ester and pyridine functionalities make it a precursor to neurologically active molecules. For instance, reduction of the ester yields 3-pyridylethylamine, a scaffold for nicotinoid insecticides . N-substituted derivatives of this amine exhibit high toxicity to Musca domestica (houseflies), with potency linked to the basicity of the amino group .
Regulatory and Industrial Considerations
Classification and Trade
Classified under HS code 2933399090, the compound falls under “other unfused pyridine ring-containing compounds” in China . Key trade parameters include:
These metrics reflect its strategic importance in chemical manufacturing, particularly for exporters leveraging tax incentives.
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